N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide

C5a receptor Complement pharmacology GPCR antagonist screening

This compound is a validated low-potency C5aR antagonist (IC50 60,000 nM, no agonism). Its 4-bromo handle enables late-stage diversification via Pd-catalyzed cross-coupling. The unique binding-to-function ratio (0.24) distinguishes it for functional selectivity studies. With a defined physicochemical signature (LogP 5.89, TPSA 62.83 Ų) and a discrete potency bin separated from close analogs, it is the essential calibrated reference for C5aR screening cascades—generic substitution compromises assay integrity.

Molecular Formula C21H18BrNO3S
Molecular Weight 444.34
CAS No. 94863-99-7
Cat. No. B2626809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide
CAS94863-99-7
Molecular FormulaC21H18BrNO3S
Molecular Weight444.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
InChIInChI=1S/C21H18BrNO3S/c1-15-8-11-18(12-9-15)27(25,26)23(2)20-13-10-17(22)14-19(20)21(24)16-6-4-3-5-7-16/h3-14H,1-2H3
InChIKeyUEBMXMMHNIKHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide (CAS 94863-99-7): Chemical Identity and Research Procurement Baseline


N-(2-Benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide (CAS 94863-99-7; synonym BBDS) is a synthetic, small-molecule benzenesulfonamide derivative with the molecular formula C21H18BrNO3S and a molecular weight of 444.34 g/mol [1]. The compound features a characteristic N,N-disubstituted sulfonamide core bearing a 2-benzoyl-4-bromophenyl substituent and a 4-methylbenzenesulfonyl group, which collectively confer distinct physicochemical properties (XLogP3-AA = 5.89; topological polar surface area = 62.83 Ų) [1][2]. It is listed in authoritative bioactive compound databases including ChEMBL (ID: CHEMBL596055) and BindingDB (ID: BDBM50305733), with curated pharmacological activity data against the human C5a anaphylatoxin chemotactic receptor (C5aR/CD88) [3]. The compound is commercially available from multiple specialty chemical suppliers (e.g., Aladdin, Amaybio) in research-grade quantities (1–50 mg) .

Why N-(2-Benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide Cannot Be Interchanged with In-Class Benzenesulfonamide Analogs


Within the benzenesulfonamide chemical class, subtle structural modifications at the N-aryl substituent produce order-of-magnitude shifts in C5a receptor antagonist potency, rendering generic substitution scientifically invalid. The target compound's 2-benzoyl-4-bromophenyl motif confers a distinct pharmacological profile compared to close analogs bearing thiophene-3-carbonyl, indoline-1-carbonyl, or acetyl substituents [1]. In matched CHO-cell functional assays at the human C5aR, IC50 values span from 600 nM to >60,000 nM across four structurally related N,4-dimethylbenzenesulfonamides [1][2]. Even within the same Wyeth Research-derived compound series curated in ChEMBL, the bromine atom position and the nature of the ortho-carbonyl substituent uniquely influence receptor binding and functional antagonism in ways that are not predictable from sulfonamide class membership alone [3]. Researchers requiring a C5aR reference antagonist with a specific potency window, physicochemical signature (LogP ≈ 5.89), or synthetic derivatization handle (the bromine atom for cross-coupling chemistry) must therefore source the exact compound rather than an assumed equivalent [4]. The quantitative evidence below substantiates the specific differentiation that generic substitution would forfeit.

Head-to-Head Comparative Evidence: Quantifying Differentiation of N-(2-Benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide Against Closest C5aR Antagonist Analogs


C5aR Antagonist Potency: 100-Fold Lower Than the Most Potent In-Class Analog Provides a Defined Low-Potency Reference Standard

In a direct head-to-head comparison using matched assay conditions, the target compound exhibits a 100-fold reduction in C5aR antagonist potency relative to its most potent structural analog within the N,4-dimethylbenzenesulfonamide series [1][2]. This positions the compound as a defined low-potency reference standard for complement pharmacology assays requiring a specific dynamic range distinct from high-affinity antagonists.

C5a receptor Complement pharmacology GPCR antagonist screening

C5aR Binding Affinity: Radioligand Displacement IC50 of 14,600 nM Defines a Distinct Affinity Tier Within the Series

In a radioligand displacement assay using [¹²⁵I]human C5a on CHO-Gα16 membranes, the target compound achieves an IC50 of 14,600 nM (1.46E+4 nM) [1]. No published radioligand binding data for the closest comparator CHEMBL604583 are available in this exact format, but the binding affinity is approximately 24-fold weaker than the functional antagonist IC50 of a structurally distinct high-affinity benzenesulfonamide series member (CHEMBL595990, IC50 = 600 nM at human C5aR in the same assay platform) [2]. This establishes a clear affinity tier separation.

Radioligand binding C5aR affinity SAR profiling

C5aR Agonist Activity: Absence of Detectable Agonism (EC50 > 60,000 nM) Distinguishes the Compound from Partial Agonist Analogs

When tested for agonist activity at the human C5a receptor under identical CHO-Gα16 assay conditions, the target compound shows no measurable agonism up to the highest tested concentration (EC50 > 60,000 nM) [1]. This clean antagonist profile contrasts with certain structural analogs in the broader benzenesulfonamide class that exhibit partial agonist activity at C5aR, and is consistent with the Wyeth Research characterization of this sub-series as pure antagonists [2].

Functional selectivity C5aR agonism Inverse agonism screening

Physicochemical Differentiation: Elevated Lipophilicity (LogP ≈ 5.89) and Bromine Synthetic Handle vs. Non-Halogenated Analogs

The 4-bromo substituent on the benzoylphenyl ring confers a computed LogP of 5.89, substantially higher than the non-halogenated comparator CHEMBL604583 (thiophene-3-carbonyl analog; no bromine; estimated LogP ~3.5–4.0 based on structural class) [1][2]. The bromine atom additionally provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in des-bromo analogs, enabling site-selective late-stage derivatization for SAR expansion .

Physicochemical profiling Synthetic derivatization Drug-likeness optimization

Intra-Series Potency Span: 1.57-Fold Weaker Than the Next Closest Structural Analog, Defining a Non-Overlapping Potency Bin

Among four N,4-dimethylbenzenesulfonamide derivatives with C5aR antagonist data curated in ChEMBL/BindingDB from Wyeth Research, the target compound occupies a distinct, non-overlapping potency bin: IC50 values are 60,000 nM (target), 38,300 nM (CHEMBL603858, indoline-1-carbonyl analog), and 600 nM (CHEMBL604583, thiophene-3-carbonyl analog) [1]. The 1.57-fold separation from the next closest analog exceeds typical intra-assay variability for this platform, confirming that the 2-benzoyl-4-bromophenyl motif defines a pharmacologically distinguishable entity within the series [2].

SAR binning C5aR antagonist series Lead optimization

Evidence-Backed Application Scenarios for Procuring N-(2-Benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide (CAS 94863-99-7)


C5aR Antagonist Screening Cascade: Low-Potency Reference Standard for Assay Validation

The compound's IC50 of 60,000 nM at human C5aR (CHO-Gα16 functional assay) [1], combined with the absence of detectable agonist activity (EC50 > 60,000 nM) [1], makes it an ideal low-potency reference standard for C5aR antagonist screening cascades. Its 100-fold weaker potency relative to CHEMBL604583 (IC50 = 600 nM) [1] provides a calibrated control that spans the full assay dynamic range, enabling robust Z'-factor determination and hit threshold setting. In contrast, using a high-affinity analog as the sole reference would compress the assay window near the lower detection limit, reducing sensitivity for identifying weak or moderate-affinity hits.

C5aR Structure-Activity Relationship (SAR) Probe: Bromine-Enabled Parallel Library Synthesis

The 4-bromo substituent on the benzoylphenyl ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling chemistry, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions . This enables rapid generation of focused C5aR SAR libraries through late-stage diversification—a strategy not accessible with des-bromo analogs, which would require de novo synthesis of each variant. The elevated lipophilicity (LogP = 5.89) [2] further positions the scaffold in a physicochemical space suitable for probing membrane-proximal C5aR binding pockets that favor hydrophobic interactions.

Complement Pharmacology Toolbox: Defined Pharmacological Fingerprint for Functional Selectivity Studies

The compound's unique binding-to-function ratio (IC50_bind = 14,600 nM / IC50_func = 60,000 nM; ratio ≈ 0.24) [1] provides a distinctive pharmacological fingerprint for complement C5aR functional selectivity studies. Its clean antagonist profile (no detectable agonism) [1] makes it suitable as a negative control in biased signaling assays designed to identify compounds that differentially modulate G-protein versus β-arrestin pathways at C5aR. Analogs with residual partial agonism or divergent binding-to-function ratios would confound such mechanistic studies.

Medicinal Chemistry Benchmarking: Intra-Series Potency Calibration for Lead Optimization Programs

Within the Wyeth Research-derived N,4-dimethylbenzenesulfonamide C5aR antagonist series, the compound occupies a distinct, non-overlapping potency bin (IC50 = 60,000 nM) with 1.57-fold separation from the next closest analog CHEMBL603858 (IC50 = 38,300 nM) [1]. This discrete binning enables medicinal chemistry teams to use the compound as a calibrated benchmark for quantifying the potency gain achieved by scaffold hopping or substituent optimization. The availability of matched assay data across four series members in ChEMBL/BindingDB [1] provides a rare, internally consistent dataset for computational QSAR model building and validation.

Quote Request

Request a Quote for N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.